molecular formula C19H20N2O4S2 B2692794 (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 854002-35-0

(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2692794
CAS No.: 854002-35-0
M. Wt: 404.5
InChI Key: OAHGDEHQUMHBJB-NTCAYCPXSA-N
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Description

(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[45]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a spirocyclic moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the thiazolidinone core, followed by the introduction of the spirocyclic moiety and the phenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core but different substituents.

    Spirocyclic Compounds: Molecules with similar spirocyclic structures but different functional groups.

    Phenyl Derivatives: Compounds with a phenyl group attached to different core structures.

Uniqueness

The uniqueness of (5E)-5-[(4-{1,4-DIOXA-8-AZASPIRO[4.5]DECANE-8-CARBONYL}PHENYL)METHYLIDENE]-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combination of a thiazolidinone ring, a spirocyclic moiety, and a phenyl group, which imparts unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5E)-5-[[4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-20-17(23)15(27-18(20)26)12-13-2-4-14(5-3-13)16(22)21-8-6-19(7-9-21)24-10-11-25-19/h2-5,12H,6-11H2,1H3/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHGDEHQUMHBJB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)N3CCC4(CC3)OCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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